2-Amino-6-chloro-3-fluorobenzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-fluorobenzaldehyde typically involves the reaction of 2-amino-6-chlorobenzaldehyde with fluorinating agents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and reduction steps to introduce the desired functional groups on the benzaldehyde ring .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can form Schiff bases through condensation with amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Amino-6-chloro-3-fluorobenzoic acid.
Reduction: 2-Amino-6-chloro-3-fluorobenzyl alcohol.
Condensation: Schiff bases with various amines.
Scientific Research Applications
2-Amino-6-chloro-3-fluorobenzaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting metabolic pathways . Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-3-fluorobenzaldehyde: Lacks the chloro substituent, affecting its reactivity and applications.
2-Amino-6-chlorobenzaldehyde: Lacks the fluoro substituent, altering its chemical properties and biological activity.
3-Amino-6-chloro-2-fluorobenzaldehyde: Positional isomer with different reactivity and applications.
Uniqueness: 2-Amino-6-chloro-3-fluorobenzaldehyde is unique due to the combination of amino, chloro, and fluoro groups on the benzaldehyde ring, providing a distinct set of chemical properties and reactivity patterns . This makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-amino-6-chloro-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOVTKYRTLTKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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